molecular formula C13H16ClNO3 B3363014 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide CAS No. 1016806-53-3

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

Cat. No.: B3363014
CAS No.: 1016806-53-3
M. Wt: 269.72 g/mol
InChI Key: JWXPZXVMMYNTDD-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is an organic compound with a complex structure featuring a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Alkylation: The benzodioxin intermediate is then alkylated using a suitable alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodioxin with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation reactions using agents like potassium permanganate or reduction reactions using hydrogenation catalysts.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its structural features allow for the design of molecules with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide exerts its effects depends on its interaction with molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
  • 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has a unique combination of a chloro group and a benzodioxin ring, which may confer distinct reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9(14)13(16)15-5-4-10-2-3-11-12(8-10)18-7-6-17-11/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPZXVMMYNTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC2=C(C=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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